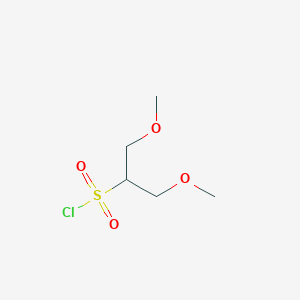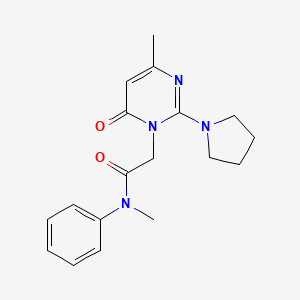
2-(Chlorosulfonyl)-1,3-dimethoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorosulfonyl compounds are generally used as versatile reagents in organic synthesis . They often consist of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and another functional group .
Synthesis Analysis
The synthesis of chlorosulfonyl compounds often involves treating a suitable precursor with sulfur trioxide . The product is then distilled directly from the reaction mixture .Molecular Structure Analysis
The structure of chlorosulfonyl compounds is typically represented with the chlorosulfonyl group (SO2Cl) attached to another functional group . They are often electrophilic due to the presence of the electron-withdrawing chlorosulfonyl group .Chemical Reactions Analysis
Chlorosulfonyl compounds can undergo various chemical reactions. For instance, they can participate in [2+2] cycloaddition reactions with alkenes . The reaction mechanism can vary depending on the type of alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorosulfonyl compounds can vary widely depending on the specific compound. They are often colorless liquids , and their reactivity can be influenced by the presence of the electron-withdrawing chlorosulfonyl group .Wissenschaftliche Forschungsanwendungen
1. Methyl Ester Preparation
2,2-Dimethoxypropane (DMP), closely related to 2-(Chlorosulfonyl)-1,3-dimethoxypropane, has been utilized in the preparation of methyl esters. This reagent can act as a water scavenger in the esterification of acids with methanol, making the process more efficient (Radin, Hajra, & Akahori, 1960).
2. Electron Microscopy Sample Preparation
Acidified 2,2-dimethoxypropane has been used for the chemical dehydration of biological tissues for electron microscopy. This technique maintains the ultrastructural integrity of various tissues, offering a simpler and quicker alternative to traditional methods (Muller & Jacks, 1975).
3. Synthesis of Organic Compounds
2,2-Diphenyl-1,3-dimethoxypropane, a compound similar to this compound, has been synthesized for use as an internal electron donor in Z-N catalysts. This synthesis process involves multiple steps and has been studied to optimize yield and purity (Yan Lin-lin, 2011).
4. Polymerization Processes
In the polymerization of propylene, various derivatives of 1,3-dimethoxypropane, like 2,2-dimethoxypropane, have been used as internal donors in MgCl2-supported Ziegler-Natta catalysts. The substitution in these compounds affects the performance of the catalyst, influencing the microstructure distribution of polypropylenes (Morini et al., 1996).
5. Dehydration of Biological Samples for Scanning Electron Microscopy
Acidified 2,2-dimethoxypropane (DMP) has also been used for dehydrating biological specimens prior to scanning electron microscopy. This method is advantageous in terms of speed, economy, and completeness compared to conventional methods (Maser & Trimble, 1977).
Wirkmechanismus
The mechanism of action for chlorosulfonyl compounds can depend on the specific reaction. For example, in [2+2] cycloaddition reactions with alkenes, electron-deficient alkenes react via a concerted pathway, while most alkenes, especially electron-rich alkenes, react via a single electron transfer (SET) pathway to give a 1,4-diradical intermediate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethoxypropane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVKVKCMRJRKDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1871639-57-4 |
Source


|
| Record name | 2-(chlorosulfonyl)-1,3-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)
![3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2416867.png)
![8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2416869.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)

![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)

![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416881.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)

![5-Pyrrolidin-1-ylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2416887.png)